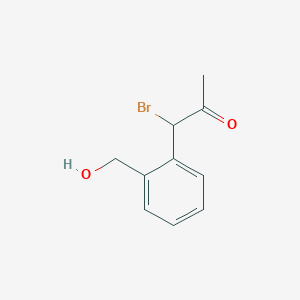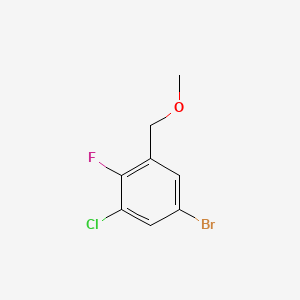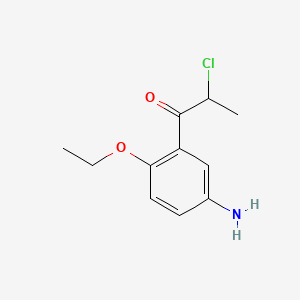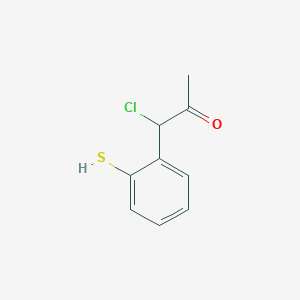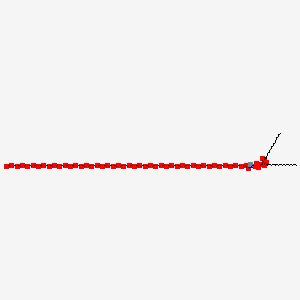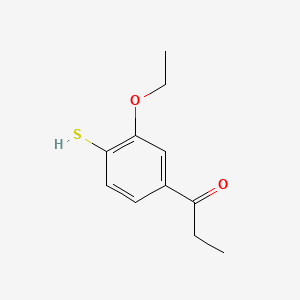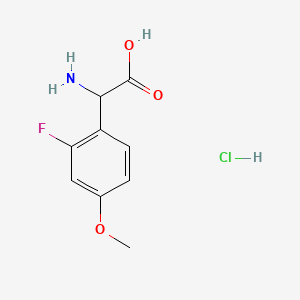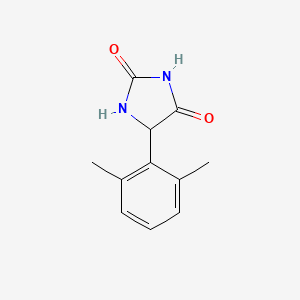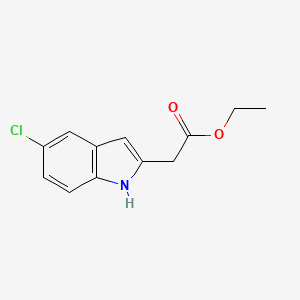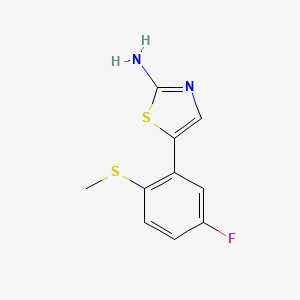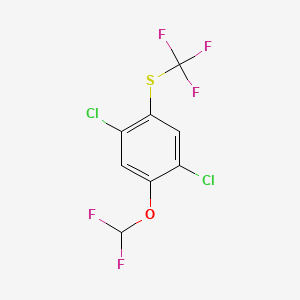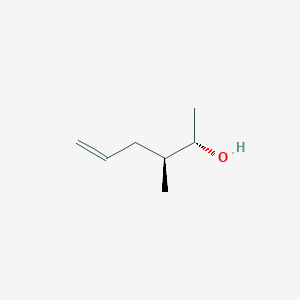
7-Bromo-4-methylquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-4-methylquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry. The presence of a bromine atom at the 7th position and a methyl group at the 4th position of the quinazoline ring imparts unique chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-methylquinazoline typically involves the bromination of 4-methylquinazoline. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the 7th position of the quinazoline ring. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Bromo-4-methylquinazoline can undergo various chemical reactions, including:
Oxidation: The methyl group at the 4th position can be oxidized to form a carboxylic acid derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in 4-methylquinazoline.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed:
Oxidation: 7-Bromo-4-carboxyquinazoline
Reduction: 4-Methylquinazoline
Substitution: Various substituted quinazolines depending on the nucleophile used.
Applications De Recherche Scientifique
7-Bromo-4-methylquinazoline has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex quinazoline derivatives.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Quinazoline derivatives, including this compound, are investigated for their potential anticancer, antibacterial, and anti-inflammatory properties.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 7-Bromo-4-methylquinazoline involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom and the quinazoline ring structure allow it to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of bacterial growth.
Comparaison Avec Des Composés Similaires
4-Methylquinazoline: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
7-Bromoquinazoline: Lacks the methyl group, which affects its solubility and interaction with biological targets.
7-Bromo-2-methylquinazoline: Similar structure but with the methyl group at the 2nd position, leading to different steric and electronic effects.
Uniqueness: 7-Bromo-4-methylquinazoline is unique due to the specific positioning of the bromine and methyl groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C9H7BrN2 |
|---|---|
Poids moléculaire |
223.07 g/mol |
Nom IUPAC |
7-bromo-4-methylquinazoline |
InChI |
InChI=1S/C9H7BrN2/c1-6-8-3-2-7(10)4-9(8)12-5-11-6/h2-5H,1H3 |
Clé InChI |
ZGMAPPMUBRINJT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC(=CC2=NC=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


